Fmoc-NH-PEG8-CH2COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

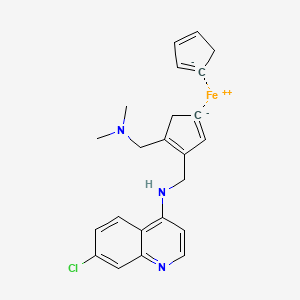

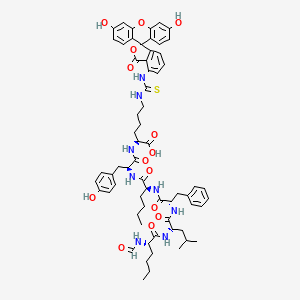

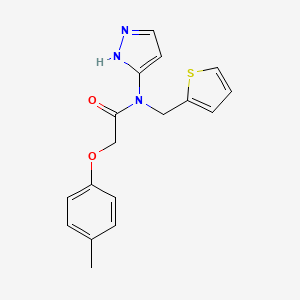

Fmoc-NH-PEG8-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The Fmoc group in Fmoc-NH-PEG8-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG8-CH2COOH is C33H47NO12 . Its molecular weight is 649.73 . The InChI code is 1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) .Chemical Reactions Analysis

The terminal carboxylic acid in Fmoc-NH-PEG8-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-NH-PEG8-CH2COOH appears as a viscous liquid with a light yellow to brown color . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Pegylated Peptides : Fmoc-NH-PEG8-CH2COOH is used for site-specific pegylation of peptides. This method enables pegylation at the NH2-terminus, side-chain positions, or COOH-terminus of peptides, enhancing their stability and solubility (Lu & Felix, 2009).

Synthesis of Large Peptide Thioesters and SUMO-1 Peptide Conjugate : This compound assists in the synthesis of large peptide thioesters using Fmoc-SPPS, facilitating the total synthesis of long peptides and peptide conjugates (Boll et al., 2014).

Creation of DNA Arrays for Protein−DNA Interactions : It is used in surface modification procedures for creating DNA arrays on gold surfaces, useful in studying protein-DNA interactions through surface plasmon resonance imaging (Brockman et al., 1999).

Nanocarrier for Paclitaxel Delivery : Fmoc-NH-PEG8-CH2COOH-based nanocarriers have been developed for delivering chemotherapeutic agents like paclitaxel, showing improved loading capacity and reduced systemic toxicity (Zhang et al., 2014).

Thermoresponsive Self-Assembly of Short Elastin-like Polypeptides : This compound is used to create thermoresponsive supramolecular assemblies, beneficial in biomaterials research (Pechar et al., 2007).

Drug Delivery and Nanocarrier Applications : It is significantly used in the development of drug delivery systems and as a nanocarrier for various drugs, enhancing the efficacy and safety of pharmaceutical compounds (Zhang et al., 2015).

Fmoc-Modified Amino Acids in Functional Materials : The use of Fmoc-NH-PEG8-CH2COOH in the modification of amino acids and peptides plays a crucial role in the self-assembly and application of these materials in various fields, including biotechnology and materials science (Tao et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NH-PEG8-CH2COOH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

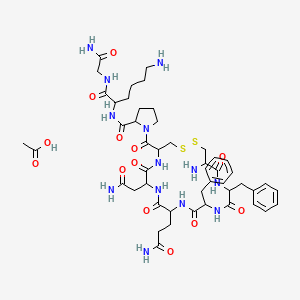

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)